molecular formula C14H16S B7769665 (Tert-butylthio)naphthalene

(Tert-butylthio)naphthalene

Cat. No.: B7769665
M. Wt: 216.34 g/mol
InChI Key: KDEVZAOYVIVZQK-UHFFFAOYSA-N
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Description

(Tert-butylthio)naphthalene is an organic compound characterized by the presence of a tert-butylthio group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-butylthio)naphthalene typically involves the reaction of naphthalene with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where naphthalene is treated with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (Tert-butylthio)naphthalene undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thiolated naphthalene derivatives.

    Substitution: Halogenated, nitrated, or acylated naphthalene derivatives.

Scientific Research Applications

(Tert-butylthio)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which (tert-butylthio)naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, its potential anticancer activity could involve the induction of oxidative stress in cancer cells, leading to cell death. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    (Tert-butylthio)benzene: Similar structure but with a benzene ring instead of naphthalene.

    (Tert-butylthio)phenol: Contains a phenol group, offering different reactivity and applications.

    (Tert-butylthio)anisole: Features a methoxy group, leading to distinct chemical properties.

Uniqueness: (Tert-butylthio)naphthalene is unique due to the combination of the tert-butylthio group and the naphthalene ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical intermediates or materials with specific electronic properties.

Properties

IUPAC Name

1-tert-butylsulfanylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16S/c1-14(2,3)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVZAOYVIVZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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